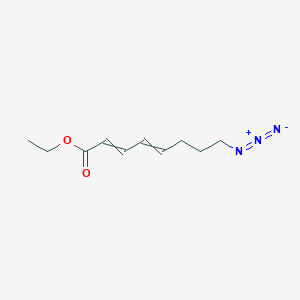

Ethyl 8-azidoocta-2,4-dienoate

Beschreibung

Ethyl 8-azidoocta-2,4-dienoate is an unsaturated ester featuring a conjugated diene system (C=C bonds at positions 2 and 4) and an azide (-N₃) functional group at the 8th carbon of the octa-chain, terminated by an ethyl ester group. This compound is of interest in organic synthesis due to its dual reactivity: the conjugated diene can participate in cycloaddition reactions (e.g., Diels-Alder), while the azide group enables click chemistry applications, such as Huisgen 1,3-dipolar cycloaddition with alkynes. Its structural complexity and functional diversity make it a valuable intermediate in pharmaceutical and materials science research.

Eigenschaften

CAS-Nummer |

128845-83-0 |

|---|---|

Molekularformel |

C10H15N3O2 |

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

ethyl 8-azidoocta-2,4-dienoate |

InChI |

InChI=1S/C10H15N3O2/c1-2-15-10(14)8-6-4-3-5-7-9-12-13-11/h3-4,6,8H,2,5,7,9H2,1H3 |

InChI-Schlüssel |

QBNJNFYZENMFEK-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C=CC=CCCCN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-azidoocta-2,4-dienoate typically involves the esterification of 8-azidoocta-2,4-dienoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of ethyl 8-azidoocta-2,4-dienoate may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the risk of handling hazardous azido compounds .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 8-azidoocta-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: Reduction of the azido group can yield amines.

Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted azido derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 8-azidoocta-2,4-dienoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for imaging and tracking.

Medicine: Potential use in drug development, especially in the design of prodrugs that release active compounds upon reduction of the azido group.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of ethyl 8-azidoocta-2,4-dienoate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is widely used in click chemistry for the efficient and selective formation of covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethyl deca-2,4-dienoate

Ethyl deca-2,4-dienoate is a flavor-imparting ester found in ripe pears, characterized by a conjugated diene system and a longer carbon chain (10 carbons vs. 8 in the target compound). Key differences include:

- Functional Groups: Ethyl deca-2,4-dienoate lacks the azide group, limiting its utility in click chemistry but enhancing its role in natural product chemistry.

- Applications : Widely studied in food chemistry for flavor enhancement .

| Property | Ethyl 8-azidoocta-2,4-dienoate | Ethyl deca-2,4-dienoate |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N₃O₂ | C₁₂H₂₀O₂ |

| Functional Groups | Azide, conjugated diene, ester | Conjugated diene, ester |

| Key Reactivity | Click chemistry, cycloaddition | Cycloaddition, flavor chemistry |

| Applications | Synthetic intermediates | Food flavoring (pears) |

Azide-Containing Esters

- Azido vs. Amine/Aryl Groups: describes spiro compounds with benzothiazole and dimethylamino-phenyl groups. These lack azides but share heterocyclic complexity, highlighting how azides in Ethyl 8-azidoocta-2,4-dienoate could enhance reactivity toward triazole formation (e.g., in drug discovery) compared to amine-based systems .

- Synthetic Pathways : The synthesis of azides typically involves nucleophilic substitution (e.g., NaN₃ with alkyl halides), whereas employs condensation reactions with benzothiazol-2-ylamines.

Research Findings and Limitations

- Structural Insights: The azide group’s electron-withdrawing nature may polarize the diene system, altering cycloaddition regioselectivity compared to non-azide analogs.

- Data Gaps: No experimental data (e.g., NMR, X-ray) for Ethyl 8-azidoocta-2,4-dienoate are available in the provided evidence, necessitating reliance on theoretical comparisons.

- Synthetic Challenges : Introducing azides into unsaturated esters requires careful control to avoid side reactions (e.g., azide reduction or diene polymerization).

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.